3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine
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Overview
Description
3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine is a compound that features a cyclohexene ring fused to a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the Diels-Alder reaction, which is used to form cyclohexene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexene ring may yield cyclohexenone derivatives, while reduction may produce cyclohexane derivatives .
Scientific Research Applications
3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Cyclohexen-1-yl)-1,6-naphthyridin-2-amine include:
Cyclohexenone: A versatile intermediate used in organic synthesis.
4-(3-Cyclohexen-1-yl)pyridine: Known for its use in coordination chemistry.
1-(1-Cyclohexen-1-yl)piperidine: Studied for its potential biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique structural combination of a cyclohexene ring and a naphthyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
37485-86-2 |
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Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)-1,6-naphthyridin-2-amine |
InChI |
InChI=1S/C14H15N3/c15-14-12(10-4-2-1-3-5-10)8-11-9-16-7-6-13(11)17-14/h4,6-9H,1-3,5H2,(H2,15,17) |
InChI Key |
NDGGEEVBTFWDQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=C(N=C3C=CN=CC3=C2)N |
Origin of Product |
United States |
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